molecular formula C27H23N5O3 B2951192 N-cyclopentyl-3-[2-(3-methoxybenzyl)-1,5-dioxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]propanamide CAS No. 1030134-12-3

N-cyclopentyl-3-[2-(3-methoxybenzyl)-1,5-dioxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]propanamide

Cat. No. B2951192
M. Wt: 465.513
InChI Key: NCLYFBZWTABPAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-3-[2-(3-methoxybenzyl)-1,5-dioxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]propanamide is a useful research compound. Its molecular formula is C27H23N5O3 and its molecular weight is 465.513. The purity is usually 95%.
BenchChem offers high-quality N-cyclopentyl-3-[2-(3-methoxybenzyl)-1,5-dioxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopentyl-3-[2-(3-methoxybenzyl)-1,5-dioxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-cyclopentyl-3-[2-(3-methoxybenzyl)-1,5-dioxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]propanamide involves the reaction of 3-(2-(3-methoxybenzyl)-1,5-dioxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)propanoic acid with cyclopentylamine in the presence of a coupling agent to form the desired product.

Starting Materials
3-(2-(3-methoxybenzyl)-1,5-dioxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)propanoic acid, Cyclopentylamine, Coupling agent

Reaction
To a solution of 3-(2-(3-methoxybenzyl)-1,5-dioxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)propanoic acid (1 equiv) in a suitable solvent, add the coupling agent (1.2 equiv) and stir for 10 minutes at room temperature., Add cyclopentylamine (1.2 equiv) to the reaction mixture and stir for 24 hours at room temperature., Quench the reaction with water and extract the product with a suitable organic solvent., Purify the product by column chromatography to obtain N-cyclopentyl-3-[2-(3-methoxybenzyl)-1,5-dioxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]propanamide as a white solid.

properties

IUPAC Name

2-[7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,8-naphthyridin-1-yl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N5O3/c1-16-7-10-19(11-8-16)25-30-27(35-31-25)22-14-32(26-21(24(22)34)12-9-18(3)28-26)15-23(33)29-20-6-4-5-17(2)13-20/h4-14H,15H2,1-3H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCLYFBZWTABPAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C4=C(C3=O)C=CC(=N4)C)CC(=O)NC5=CC=CC(=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-(3-methylphenyl)acetamide

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